2-Methylpropanal;hydrate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61318-72-7 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
2-methylpropanal;hydrate |
InChI |
InChI=1S/C4H8O.H2O/c1-4(2)3-5;/h3-4H,1-2H3;1H2 |
InChI Key |
MDSGFPFEWMAAFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=O.O |
Origin of Product |
United States |
Equilibrium and Thermodynamic Studies of 2 Methylpropanal Hydration
Gas-Phase Hydration Equilibria of Branched Aldehydes
The study of aldehyde hydration in the gas phase, though less common than in the aqueous phase, provides valuable insights into the intrinsic reactivity of the carbonyl group without the influence of solvent effects.
Computational Methodologies for Equilibrium Constant Prediction
Computational chemistry offers powerful tools to predict the equilibrium constants of gas-phase hydration reactions. semanticscholar.org Methods such as density functional theory (DFT) and high-level ab initio calculations are employed to determine the structures and energies of the reactants and products. rsc.org For instance, the B3LYP-D3 and ωB97X-D methods have been used, although they have shown some deficiencies in accurately reproducing the structures of some hydrated complexes. rsc.org More reliable results have been obtained with methods like MP2 and M06-2X. rsc.org
The gas-phase hydration of aldehydes, including branched variants like 2-methylpropanal, can be influenced by catalysts such as sulfuric acid. researchgate.net Theoretical studies have explored the mechanism and kinetics of such catalyzed reactions, often employing high-level quantum chemical calculations like M06-2X and CCSD(T) combined with conventional transition state theory (CTST). researchgate.netacs.org These computational approaches help in understanding the formation of pre-reactive complexes and the subsequent intramolecular hydrogen transfer, which are key steps in the hydration process.
It has been noted that while the direct gas-phase hydration of some aldehydes is thermodynamically and kinetically challenging, the presence of even a single water molecule can significantly alter the reaction landscape. researchgate.net Theoretical models have been developed to account for the role of water molecules in facilitating the hydration process. semanticscholar.org
Analysis of Theoretical Discrepancies in Gas Phase Hydration Equilibria
Despite the sophistication of computational methods, discrepancies can arise between theoretical predictions and experimental observations for gas-phase hydration equilibria. semanticscholar.org These discrepancies can often be attributed to the challenge of accurately modeling the complex potential energy surfaces and the role of weak intermolecular interactions. rsc.org For example, while some computational methods accurately predict the structures of hydrated clusters, others may fail to capture the subtle energetic balances that govern the equilibrium. rsc.org
Systematic errors can also be a factor, where a particular theoretical approach may consistently overestimate or underestimate the hydration energies for a series of compounds. semanticscholar.org However, these systematic errors can sometimes be corrected through empirical adjustments or by establishing linear correlations between experimental and calculated values, which can then be used for more accurate predictions. semanticscholar.orgoberlin.edu The choice of the theoretical method and the basis set is crucial for obtaining results that are in good agreement with experimental data. acs.org
Aqueous-Phase Hydration Dynamics and Thermodynamics
In the aqueous phase, the hydration of carbonyl compounds is a well-established equilibrium. The extent of hydration is significantly influenced by the structure of the carbonyl compound, the presence of substituents, and the pH of the solution.
Solution-Phase Equilibria of Carbonyl Compounds and Analogs
The hydration of aldehydes and ketones in water establishes a reversible equilibrium with the corresponding geminal diol (hydrate). libretexts.org For many simple aldehydes, this equilibrium lies significantly towards the hydrate (B1144303) form. nih.gov The position of this equilibrium is quantified by the hydration equilibrium constant, Khydr, which is the ratio of the concentration of the hydrate to the concentration of the unhydrated carbonyl compound. blogspot.com
Nuclear magnetic resonance (NMR) spectroscopy is a primary experimental technique used to study these equilibria, as the chemical shifts of protons near the carbonyl group change significantly upon hydration. oberlin.eduacs.org This allows for the direct measurement of the concentrations of both the aldehyde and its hydrate at equilibrium. oberlin.eduacs.org
The thermodynamics of the hydration of 2-methylpropanal in water have been studied calorimetrically. researchgate.net The enthalpy of dissolution in water at infinite dilution has been measured, and by subtracting the enthalpy of the hydration reaction, the enthalpy of solution can be derived. researchgate.net These values, combined with the standard enthalpy of vaporization, provide the enthalpy of solvation. researchgate.net
Table 1: Thermodynamic Data for 2-Methylpropanal
| Property | Value | Units | State |
| Standard Enthalpy of Formation | -(215.7 ± 1.3) | kJ mol⁻¹ | Gas |
| Standard Entropy | (331.2 ± 1.7) | J K⁻¹ mol⁻¹ | Gas |
| Standard Enthalpy of Formation | -(247.3 ± 1.8) | kJ mol⁻¹ | Liquid |
| Standard Entropy | (238.3 ± 4.4) | J K⁻¹ mol⁻¹ | Liquid |
| Data sourced from reference researchgate.net |
Influence of Substituent Effects on Hydration Constants
The equilibrium constant for the hydration of carbonyl compounds is highly sensitive to the electronic and steric effects of the substituents attached to the carbonyl carbon. basicmedicalkey.com Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby favoring the nucleophilic addition of water and increasing the hydration constant. nih.govblogspot.com Conversely, electron-donating groups, such as the alkyl groups in 2-methylpropanal, stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic and thus decreasing the extent of hydration. libretexts.orglibretexts.org
The steric bulk of the substituents also plays a crucial role. The change in hybridization from sp² in the aldehyde to sp³ in the hydrate leads to increased steric strain. basicmedicalkey.com Larger substituents, like the isopropyl group in 2-methylpropanal, will therefore disfavor the formation of the hydrate compared to less sterically hindered aldehydes. basicmedicalkey.com This is a primary reason why ketones are generally less hydrated than aldehydes. libretexts.org
The Taft equation can be used to correlate the logarithms of the hydration equilibrium constants with the polar substituent constants (σ*) of the groups attached to the carbonyl. acs.org This provides a quantitative measure of the electronic effects on the stability of the hydrate. nih.gov
Solvent Effects on Hydration Thermodynamics
The thermodynamic parameters for the hydration of 2-methylpropanal in water have been determined spectrophotometrically. datapdf.com These values reflect the interplay of enthalpy and entropy changes upon moving from the less polar aldehyde to the more polar diol in an aqueous environment.
Table 1: Thermodynamic Parameters for 2-Methylpropanal Hydration in Water at 0.0°C (Data sourced from Pocker & Dickerson, 1969) acs.orgdatapdf.com
| Thermodynamic Parameter | Value | Units |
| ΔH° (Standard Enthalpy Change) | -5.8 ± 0.2 | kcal mol⁻¹ |
| ΔS° (Standard Entropy Change) | -21.4 ± 0.7 | cal mol⁻¹ deg⁻¹ |
| ΔG° (Standard Gibbs Free Energy Change) | 0.4 | kcal mol⁻¹ |
The negative enthalpy change (ΔH°) indicates that the hydration reaction is exothermic, driven by the formation of stronger C-O and O-H sigma bonds in the hydrate compared to the C=O pi bond in the aldehyde. msu.edu The negative entropy change (ΔS°) reflects the loss of translational and rotational freedom as two molecules (2-methylpropanal and water) combine to form a single, more ordered hydrate molecule. chemguide.co.uk
While detailed thermodynamic data for 2-methylpropanal hydration in non-aqueous solvents is limited in the available literature, theoretical studies on related reactions provide insight. For instance, DFT studies on the Darzens reaction involving 2-methylpropanal have shown that solvent choice (e.g., 2-propanol vs. ethanol) affects the energies of reactants, transition states, and products. researchgate.net Generally, more polar solvents are expected to favor the formation of the more polar gem-diol product, shifting the equilibrium towards hydration. Conversely, non-polar, aprotic solvents would likely disfavor hydration. The use of aqueous mixtures can also influence thermodynamic properties; for example, the temperature of maximum density (TMD) in alcohol-water mixtures is sensitive to the composition, reflecting complex solute-solvent interactions. tandfonline.com
Quantum Chemical Characterization of Hydration Processes
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms, thermodynamics, and kinetics of chemical reactions, including the hydration of aldehydes.
Density Functional Theory (DFT) Applications in Aldehyde Hydration
Density Functional Theory (DFT) is widely used to model the hydration of aldehydes by providing detailed information about electronic structures, geometries, and reaction energetics. acs.orgmdpi.com DFT calculations can accurately predict molecular properties and have been applied to study reactions involving 2-methylpropanal. researchgate.netresearchgate.net
Applications of DFT in this context include:
Geometry Optimization: Determining the lowest-energy three-dimensional structures of the reactant (2-methylpropanal), the product (2-methylpropane-1,1-diol), and the transition state. researchgate.net
Electronic Property Calculation: Analyzing the distribution of electron density and electrostatic potential to understand the reactivity of the carbonyl carbon, which is the site of nucleophilic attack by water. mdpi.comresearchgate.net
Recent studies have employed various DFT functionals and basis sets to investigate reactions involving aldehydes. For example, the B3LYP functional with the 6-31G(d,p) or 6-311G(d,p) basis set is commonly used for optimizing geometries and calculating energies for reactions of 2-methylpropanal. researchgate.netresearchgate.netmdpi.com Such calculations have been used to corroborate the key role of sterically crowding and negatively charged groups in disfavoring hydrate formation in favor of other reactions, demonstrating DFT's predictive power in complex systems. rsc.org
Table 2: Examples of DFT Functionals and Basis Sets in Aldehyde Reactivity Studies
| Study Focus | DFT Functional | Basis Set | Source |
| Michael Addition of Isobutyraldehyde (B47883) | B3LYP | 6-31G(d,p) | mdpi.com |
| Darzens Reaction of Isobutyraldehyde | B3LYP | 6-311G(d,p) | researchgate.net |
| Aldol (B89426) Addition of Isobutyraldehyde | Various | TZVP | rsc.org |
| Imine vs. Hydrate Formation | B3LYP | 6-311G(d,p) | rsc.org |
| Interatomic Distances in Isobutyraldehyde | B3LYP | 6-311G(d,p) | researchgate.net |
Free Energy Calculations for Hydrate Formation
Calculating the Gibbs free energy of hydration (ΔG_hyd) is crucial for predicting the position of the hydration equilibrium. blogspot.com Computational methods offer a powerful alternative to complex experimental measurements. nih.gov
For 2-methylpropanal, the equilibrium constant (K_h = [hydrate]/[free aldehyde]) in aqueous solution is approximately 0.62, which corresponds to a standard Gibbs free energy change (ΔG°) of about +1.7 kJ/mol (or +0.4 kcal/mol) at 25°C. blogspot.comcdnsciencepub.com This positive value indicates that the equilibrium slightly favors the free aldehyde under these conditions.
Computational approaches to determine ΔG include:
Continuum Solvation Models: These models, such as the SMD or IEF-PCM models used with DFT, treat the solvent as a continuous medium with specific dielectric properties. acs.orgsouthampton.ac.uk This approach is computationally efficient for estimating solvation free energies.
Explicit Solvent Models: These methods use molecular dynamics (MD) or Monte Carlo simulations where individual solvent molecules are explicitly represented. Free energy perturbation (FEP) or thermodynamic integration (TI) techniques are then used to calculate the free energy difference between the gas phase and solution. southampton.ac.ukacs.org
Relative Approaches: To minimize systematic errors in solvation energy calculations, a relative approach can be used. This involves calculating the free energy change relative to a known reference compound, which helps in error cancellation. nih.gov
Studies have shown that empirically adjusted computational models can calculate free energies of hydration to within 1 kcal/mol of experimental values, significantly improving the accuracy of predictions for atmospherically relevant carbonyls. oberlin.edu
Table 3: Experimental and Calculated Free Energy Values for 2-Methylpropanal Hydration
| Method | Value | Units | Source |
| Experimental (from K_eq = 0.62) | +1.7 (+0.41) | kJ/mol (kcal/mol) | cdnsciencepub.com |
| Experimental (from K_eq ≈ 0.5) | +1.7 | kJ/mol | blogspot.com |
| Spectrophotometric (at 0.0°C) | +0.4 | kcal/mol | acs.org |
Transition State Characterization in Hydration Reactions
The mechanism of aldehyde hydration can be catalyzed by either acid or base. libretexts.org The characterization of the transition state (TS) is essential for understanding the reaction kinetics. For the non-enzymatic hydration of 2-methylpropanal, kinetic data are consistent with a concerted mechanism where bond formation and proton transfer occur simultaneously. acs.orgdatapdf.com
Under neutral or base-catalyzed conditions, the reaction proceeds via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon. organicchemistrytutor.com In the uncatalyzed reaction, this involves a cyclic transition state where a second water molecule acts as a "chaperone" or bridge, facilitating proton transfer by simultaneously accepting a proton from the attacking water molecule and donating a proton to the carbonyl oxygen. This avoids a strained four-membered ring transition state. organicchemistrytutor.com
Quantum chemical calculations are used to locate and characterize the geometry and energy of this transition state. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying the saddle point that corresponds to the TS. rsc.org For example, in a related study on the Michael addition of 2-methylpropanal, DFT (B3LYP/6-31G(d,p)) was used to calculate the relative free energies of the transition states, confirming the role of the solvent in stabilizing the TS through hydrogen bonding. mdpi.comnih.gov While direct DFT calculations for the transition state of 2-methylpropanal hydration were not detailed in the provided sources, the principles are well-established. The calculations would confirm a structure where the O-C bond is partially formed and protons are in transit between the water molecules and the substrate. rsc.orgrsc.org
Mechanistic Pathways Involving 2 Methylpropanal and Its Hydrate
Acid-Catalyzed Hydration and Dehydration Mechanisms
The interconversion between 2-methylpropanal and its hydrate (B1144303) is a reversible process, the mechanism of which is significantly influenced by the presence of an acid catalyst. The same principles of acid catalysis also govern the dehydration of related alcohol structures, providing insights into the stability of intermediates and potential reaction outcomes.
Protonation Pathways in Aldehyde Hydration
The acid-catalyzed hydration of 2-methylpropanal commences with the protonation of the carbonyl oxygen atom. chegg.commasterorganicchemistry.com This initial and reversible step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom acts as a Lewis base, accepting a proton from a hydronium ion (H₃O⁺), which is typically present in acidic aqueous solutions. chegg.com
This protonation event results in the formation of a resonance-stabilized oxonium ion. The positive charge is delocalized between the oxygen and carbon atoms, rendering the carbonyl carbon more susceptible to nucleophilic attack. masterorganicchemistry.com Water, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequently, a deprotonation step, where a water molecule removes a proton from the attacking water moiety, yields the neutral hydrate, 2-methylpropane-1,1-diol, and regenerates the acid catalyst. chegg.com
Mechanistic Insights into Related Alcohol Dehydration Processes
The acid-catalyzed dehydration of alcohols structurally related to 2-methylpropanal hydrate, such as 2-methyl-1-propanol (B41256) and 2-methyl-2-propanol, provides a valuable framework for understanding the dehydration of the gem-diol. These reactions typically proceed through an E1 elimination mechanism. youtube.comstudy.com
The process is initiated by the protonation of a hydroxyl group by the acid catalyst, forming a good leaving group, an alkyloxonium ion. youtube.com The departure of a water molecule from this intermediate leads to the formation of a carbocation. The stability of this carbocation is a determining factor in the subsequent steps of the reaction. In the case of the dehydration of the hydrate of 2-methylpropanal, protonation of one of the hydroxyl groups would lead to the formation of a carbocation on the same carbon, which is also bonded to the remaining hydroxyl group.
Intermediates in Acid-Catalyzed Transformations
Carbocationic intermediates are central to the acid-catalyzed dehydration of alcohols analogous to 2-methylpropanal hydrate. The dehydration of 2-methyl-1-propanol, for instance, initially forms a primary carbocation upon the loss of water from the protonated alcohol. However, this primary carbocation is highly unstable and is prone to rearrangement to a more stable tertiary carbocation via a hydride shift. youtube.com
Similarly, the dehydration of 2-methyl-2-propanol proceeds through the formation of a relatively stable tertiary carbocation. study.com These examples highlight the propensity for carbocation rearrangements, such as hydride and methyl shifts, to yield more stable intermediates. In the context of 2-methylpropanal hydrate dehydration, the initially formed carbocation could potentially undergo rearrangements, influencing the final product distribution. The stability of these carbocation intermediates generally follows the order: tertiary > secondary > primary.
Nucleophilic Addition Reactions of 2-Methylpropanal
The presence of an α-hydrogen and a polarized carbonyl group makes 2-methylpropanal an active participant in nucleophilic addition reactions, most notably the aldol (B89426) condensation.
Enolate Ion Formation and Reactivity in Aldol Condensation
In the presence of a base, 2-methylpropanal can be deprotonated at the α-carbon to form a resonance-stabilized enolate ion. masterorganicchemistry.compitt.edu This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. The formation of this enolate is the initial and rate-determining step in the base-catalyzed aldol reaction.
The reactivity of the 2-methylpropanal enolate is influenced by steric hindrance from the two methyl groups on the α-carbon. This steric crowding can affect the rate and outcome of its subsequent reactions. quora.com Despite this, the enolate readily attacks the electrophilic carbonyl carbon of another aldehyde molecule, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.compitt.edu
Cross-Aldol Condensation Reactions with 2-Methylpropanal
Cross-aldol condensation involves the reaction between two different carbonyl compounds. When 2-methylpropanal is reacted with an aldehyde that lacks α-hydrogens, such as formaldehyde (B43269), a more controlled reaction can occur. In this scenario, 2-methylpropanal exclusively forms the enolate, which then attacks the carbonyl carbon of formaldehyde. brainly.com This reaction yields 3-hydroxy-2-methylpropanal. brainly.comacs.org
The reaction of 2-methylpropanal with other enolizable aldehydes, like propanal, can lead to a mixture of products due to self-condensation of each aldehyde and the two possible cross-condensation products. acs.org The relative reactivity of the aldehydes and the reaction conditions play a crucial role in determining the product distribution. For instance, formaldehyde is generally more reactive as an electrophile than other aldehydes. brainly.com
| Reactant 1 | Reactant 2 | Reaction Type | Key Product(s) |
|---|---|---|---|
| 2-Methylpropanal | Water (acid-catalyzed) | Hydration | 2-Methylpropane-1,1-diol |
| 2-Methylpropanal | Formaldehyde (base-catalyzed) | Cross-Aldol Condensation | 3-Hydroxy-2-methylpropanal |
| 2-Methylpropanal | Propanal (base-catalyzed) | Cross-Aldol Condensation | Mixture including 3-hydroxy-2-methylpentanal (B3192230) and 3-hydroxy-2,2-dimethylbutanal |
Role of Hydrated Dimer Intermediates in Aldol Pathways
The aldol condensation of 2-methylpropanal (isobutyraldehyde) in aqueous media is a fundamental carbon-carbon bond-forming reaction. scirp.org While the term "hydrated dimer intermediate" is not commonly used in literature, the concept describes the transient species formed during the reaction in the presence of water. The process begins with the formation of an enolate ion through the abstraction of the α-hydrogen of 2-methylpropanal by a base. quora.comyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of 2-methylpropanal. quora.com This results in the formation of a dimeric alkoxide intermediate. masterorganicchemistry.com
In an aqueous environment, water plays a crucial role in protonating this alkoxide to form the β-hydroxy aldehyde, also known as the aldol adduct. quora.com This adduct, 3-hydroxy-2,2,4-trimethylpentanal, is effectively a hydrated dimer. The aldol addition product of 2-methylpropanal is formed, but the subsequent condensation step to form an α,β-unsaturated aldehyde is hindered because there are no remaining α-hydrogens to be eliminated. quora.comyoutube.com
Enolate Formation: A base removes the acidic α-hydrogen from 2-methylpropanal.
Nucleophilic Attack: The resulting enolate attacks a second molecule of 2-methylpropanal.
Protonation by Water: The dimeric alkoxide intermediate is protonated by water to yield the aldol adduct.
Kinetic studies of the aldol condensation of isobutyraldehyde (B47883) have been conducted to understand the reaction mechanism and rates. The process starts with the reaction of two molecules of 2-methylpropanal to form the aldol, 3-hydroxy-2,2,4-trimethylpentanal. scirp.org
Water-Mediated Reaction Mechanisms
Water molecules can significantly influence the reaction pathways of 2-methylpropanal by forming water-mediated complexes. These complexes can act as catalysts, lowering the activation energy for certain reactions. In the cross-aldol condensation of isobutyraldehyde and formaldehyde, it has been shown that water can participate in the proton back-transfer step by donating a proton to the alkoxide anion, which reduces the activation energy of the reaction. semanticscholar.org
Theoretical studies on other aldehydes have shown that a single water molecule can form a hydrogen-bonded complex, which lowers the energy barrier for reactions with radicals. The investigation of benzaldehyde-water clusters has provided insights into the intermolecular interactions that govern the structure and dynamics in aqueous solutions, where water molecules coordinate around both hydrophilic and hydrophobic groups. researchgate.net
The hydration of 2-methylpropanal itself is a reversible process catalyzed by both acids and bases. The thermodynamic parameters for the hydration of isobutyraldehyde in water have been determined, providing insight into the stability of the hydrate (2-methylpropane-1,1-diol).
Below is a data table summarizing the thermodynamic parameters for the hydration of isobutyraldehyde.
| Parameter | Value |
|---|---|
| ΔG° (kcal/mol) | 0.43 |
| ΔH° (kcal/mol) | -5.4 |
| ΔS° (cal/mol·K) | -19.5 |
In the atmosphere, water-mediated chemistry plays a crucial role in the transformation of aldehydes like 2-methylpropanal. Gas-phase hydration of aldehydes can occur even in water-restricted environments, leading to the formation of geminal diols. This process can have significant implications for the role of organic compounds in atmospheric chemistry. The gas-phase equilibrium between methylglyoxal (B44143) and its diol suggests that a larger than expected concentration of the diol may exist in the atmosphere.
Water dimers and larger water clusters are of particular importance. Theoretical studies on the reaction of Criegee intermediates (carbonyl oxides) with water have shown that the presence of a water dimer can significantly enhance the reaction rate compared to a single water molecule. This is due to the formation of a pre-reactive hydrogen-bonded complex that lowers the energy barrier of the reaction. This catalytic effect of the water dimer can increase the atmospheric reactivity of Criegee intermediates by a significant factor, depending on the specific carbonyl oxide. researchgate.net
The photochemistry of aldehyde clusters is also relevant to atmospheric aerosols. Studies on pentanal clusters have shown that cross-molecular reactions, such as hydrogen atom transfer between aldehyde molecules, can be the dominant photochemical pathways in the condensed phase, while some unimolecular reactions are suppressed. These cross-molecular processes are important for understanding photolysis-driven reactions in organic aerosols.
Organocatalytic Mechanisms Involving 2-Methylpropanal
The enantioselective Michael addition is a key carbon-carbon bond-forming reaction in organic synthesis, and organocatalysis has emerged as a powerful tool for controlling its stereochemistry. For the Michael addition of 2-methylpropanal to maleimides, a thiourea-based organocatalyst has been used effectively in aqueous media. semanticscholar.org
The proposed mechanism involves the formation of an enamine from the reaction of the catalyst with 2-methylpropanal. The catalyst also activates the maleimide (B117702) electrophile through hydrogen bonding. The stereochemical outcome of the reaction is determined by the transition state, where the enamine attacks the activated maleimide. Computational studies, often employing Density Functional Theory (DFT), are used to analyze the energies of different possible transition states to predict and explain the observed enantioselectivity. semanticscholar.org
In a general sense, for bifunctional thiourea-catalyzed Michael additions, the transition state is stabilized by hydrogen bonds between the catalyst and both the nucleophile and the electrophile. The catalyst orients the reactants in a specific way to favor the formation of one enantiomer over the other. Experimental techniques like kinetic isotope effect studies can be used in conjunction with computational analysis to determine the rate-determining step and validate the proposed transition state structures.
The use of water as a solvent for organocatalytic reactions has gained significant attention due to its environmental benefits and unique effects on reactivity and selectivity. For the enantioselective Michael addition of 2-methylpropanal to maleimides, water was found to be an excellent solvent, leading to high yields and enantioselectivities. semanticscholar.org
Theoretical calculations have suggested that in aqueous media, the transition state can be activated by hydrogen bonding with surrounding water molecules. This can lead to a more efficient catalytic cycle, allowing for lower catalyst loadings. semanticscholar.org
In the context of aldol reactions, organocatalysts have been designed to function in water. The presence of water can accelerate the reaction and, in some cases, enhance the enantioselectivity. This "on-water" catalysis is thought to arise from factors such as the hydrophobic effect, which can concentrate the reactants at the catalyst's active site. For the direct asymmetric aldol reaction of isobutyraldehyde, a bifunctional diamine catalyst has shown excellent reactivity and stereoselectivity in water without the need for an organic co-solvent.
Advanced Synthetic Strategies and Biosynthetic Pathways Utilizing 2 Methylpropanal
Hydroformylation Processes for 2-Methylpropanal Production
Hydroformylation, also known as oxo synthesis, is a crucial industrial process for the production of aldehydes from alkenes. nih.gov In the case of propene, hydroformylation yields two isomeric products: n-butanal and 2-methylpropanal (isobutyraldehyde). kuleuven.be The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the propene molecule. While n-butanal has historically been the more desired product for bulk applications, 2-methylpropanal is a valuable precursor for the synthesis of fine chemicals and pharmaceuticals. nih.govresearchgate.net
The catalysts employed in hydroformylation are typically transition metal complexes, with rhodium and cobalt being the most extensively studied and used. researchgate.netresearchgate.netchemrxiv.org The choice of metal and, more importantly, the ligands coordinated to it, profoundly influences the catalyst's activity and selectivity.
Rhodium-Based Catalysts: Rhodium complexes are highly active catalysts for hydroformylation, often operating under milder conditions than their cobalt counterparts. researchgate.net The selectivity of rhodium catalysts is heavily dependent on the steric and electronic properties of the phosphine (B1218219) or phosphite (B83602) ligands used. researchgate.netnih.gov For instance, bulky phosphite ligands can favor the formation of linear aldehydes, while certain ligand designs are being explored to enhance selectivity towards the branched 2-methylpropanal. nih.gov Supramolecular strategies, where ligands are assembled around the metal center through non-covalent interactions, have also been shown to control selectivity. nih.gov Heterogeneous rhodium catalysts, where the metal is supported on materials like zeolites or polymers, offer advantages in catalyst separation and recycling. nih.govresearchgate.net
Cobalt-Based Catalysts: Unmodified cobalt carbonyls (e.g., Co₂(CO)₈) were the first catalysts used for industrial hydroformylation. chemrxiv.org They typically require higher temperatures and pressures and tend to produce a higher proportion of the linear n-butanal. kuleuven.be Kinetic modeling of cobalt-catalyzed propene hydroformylation helps in understanding the reaction mechanism and the factors influencing the product ratio. chemrxiv.org
Other Catalytic Systems: Research has also explored other metals, such as iridium. researchgate.net A novel iridium-based single-metal-site catalyst has been reported to achieve high selectivity for isobutyraldehyde (B47883) over n-butyraldehyde. researchgate.net
Table 1: Comparison of Catalytic Systems for Propene Hydroformylation
| Catalyst Type | Typical Ligands | Operating Conditions | General Selectivity Trend | Key Features |
|---|---|---|---|---|
| Homogeneous Rhodium | Phosphines (e.g., TPP), Phosphites (e.g., Biphephos) researchgate.netnih.gov | Low Pressure/Temperature | Tunable; often high linear-to-branched ratio | High activity and selectivity, but catalyst recovery can be challenging. researchgate.net |
| Homogeneous Cobalt | Carbonyls (unmodified) chemrxiv.org | High Pressure/Temperature | Predominantly linear (n-butanal) kuleuven.be | Lower cost, but less active and requires more severe conditions. |
| Heterogeneous Rhodium | Supported on Zeolites, Polymers nih.govresearchgate.net | Varies with support | Can be tuned by support structure nih.gov | Facilitates catalyst separation and recycling. researchgate.net |
| Homogeneous Iridium | Triphenylphosphine derivatives researchgate.net | Varies | Can show high selectivity for branched (2-methylpropanal). researchgate.net | Represents an emerging area of research for iso-selective hydroformylation. researchgate.net |
Controlling the regioselectivity—the ratio of linear (n) to branched (iso) aldehyde products—is a primary goal in industrial hydroformylation. researchgate.net For the production of 2-methylpropanal, the challenge is to steer the reaction in favor of the branched isomer. researchgate.net This is achieved by manipulating several parameters:
Ligand Design: The size and electronic nature of the ligands are paramount. researchgate.net Bulky ligands can sterically hinder the formation of the linear product, thereby increasing the selectivity for 2-methylpropanal. Supramolecular chemistry offers advanced tools to create specific ligand environments around the rhodium center to control selectivity. researchgate.netnih.gov
Reaction Conditions: Temperature, pressure of syngas (a mixture of CO and H₂), and substrate concentration all influence the n/iso ratio. kuleuven.beresearchgate.net For example, in cobalt-catalyzed systems, the product ratio is dependent on temperature and the partial pressures of the reactant gases. kuleuven.be
Catalyst Concentration: The concentration of the active catalyst can also affect the outcome of the reaction. chemrxiv.org
Solvent and Additives: The reaction medium can play a role in catalyst stability and selectivity. Supported aqueous-phase (SAP) catalysis is one approach to facilitate product separation. dtu.dk
Achieving high selectivity for 2-methylpropanal from propene is considered a significant challenge, but recent advances in catalyst design, including single-metal-site and supramolecular catalysts, are providing new pathways to this desired branched product. researchgate.net
Reductions and Oxidations of 2-Methylpropanal and Derivatives
The aldehyde functional group in 2-methylpropanal makes it a versatile intermediate that can undergo both reduction to form an alcohol and oxidation to form a carboxylic acid or other oxidized products.
The reduction of 2-methylpropanal yields 2-methyl-1-propanol (B41256) (isobutanol), an important branched alcohol. This transformation is typically achieved through hydrogenation, a reaction where hydrogen (H₂) is added across the carbonyl double bond. chegg.combrainly.com
The hydrogenation reaction reduces the aldehyde's carbonyl group (-CHO) to a primary hydroxyl group (-CH₂OH), converting 2-methylpropanal into 2-methyl-1-propanol. brainly.com This process maintains the carbon skeleton of the original molecule. brainly.com This reduction is a standard method for producing branched primary alcohols from their corresponding aldehydes. quora.com
The oxidation of 2-methylpropanal can lead to valuable monomers like methacrolein (B123484) and methacrylic acid. While the direct, single-step oxidation of 2-methylpropanal is one possible route, industrial processes often involve the oxidation of related C4 hydrocarbons like isobutane. mdpi.com In some multi-step processes for producing methacrylic acid, 2-methylpropanal can appear as a by-product. researchgate.net
The pathway from an aldehyde to a carboxylic acid is a fundamental oxidative transformation. However, the synthesis of methacrylic acid often involves the intermediate formation of methacrolein. rsc.orgmdpi.com The selective oxidation of methacrolein to methacrylic acid is a well-studied process, often utilizing heteropolyacid catalysts. rsc.org For instance, molybdovanadylphosphoric acid (HPMV) supported on a molecular sieve has shown high selectivity (98.9%) for the conversion of methacrolein to methacrylic acid. rsc.org
Table 2: Transformation Products of 2-Methylpropanal
| Reaction Type | Reactant | Key Reagents/Catalysts | Major Product |
|---|---|---|---|
| Reduction (Hydrogenation) | 2-Methylpropanal | H₂ chegg.combrainly.com | 2-Methyl-1-propanol brainly.com |
| Oxidation | 2-Methylpropanal Derivative (Methacrolein) | Heteropolyacids (e.g., HPMV) rsc.org | Methacrylic Acid rsc.org |
Carbon-Carbon Bond Formation Reactions
Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building more complex molecular skeletons. alevelchemistry.co.uk As an aldehyde, 2-methylpropanal can participate in several such reactions, most notably the aldol (B89426) condensation. alevelchemistry.co.ukresearchgate.net
In the presence of a base or acid catalyst, the α-carbon (the carbon atom adjacent to the carbonyl group) of an aldehyde can be deprotonated to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another aldehyde molecule. alevelchemistry.co.uk
In the case of 2-methylpropanal, the first step of the process is an aldol condensation reaction between two molecules of 2-methylpropanal. researchgate.net This reaction forms a β-hydroxy aldehyde, specifically 3-hydroxy-2,2,4-trimethylpentanal. researchgate.net This initial product can then undergo further reactions, such as condensation and disproportionation, to form larger molecules like hydroxyesters, which have applications as plasticizers. researchgate.net The aldol reaction is a powerful tool for extending the carbon chain and creating new stereocenters. fiveable.me
Other C-C bond formation reactions involving aldehydes include the Wittig reaction (to form alkenes) and the Grignard reaction (to form secondary alcohols). alevelchemistry.co.ukwikipedia.org These reactions underscore the utility of 2-methylpropanal as a building block in organic synthesis.
Condensation Reactions with Formaldehyde (B43269) (e.g., Hydroxypivaldehyde Synthesis)
The aldol condensation reaction between 2-methylpropanal and formaldehyde is a key industrial process for the synthesis of hydroxypivaldehyde (HPA), a vital intermediate in the production of neopentyl glycol. This reaction is typically catalyzed by a tertiary amine, such as triethylamine. The process involves the initial formation of an enolate from 2-methylpropanal, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
A study on this reaction demonstrated that when 2-methylpropanal and an excess of formaldehyde are reacted in a basic aqueous environment, a product with the chemical formula C5H12O2 can be produced with a 90% yield. chegg.com The reaction can be carried out under various conditions, with one patented method describing the reaction in the presence of an amine catalyst to produce a stream containing hydroxypivaldehyde and amine salts. quora.com
Table 1: Reaction Parameters for Hydroxypivaldehyde Synthesis
| Parameter | Value/Condition |
|---|---|
| Reactants | 2-Methylpropanal, Formaldehyde |
| Catalyst | Tertiary Amine (e.g., Triethylamine) |
| Environment | Basic, Aqueous Solution |
| Product | Hydroxypivaldehyde (HPA) |
Ketonization Reactions involving 2-Methylpropanal
Ketonization is a chemical reaction that converts carboxylic acids or their derivatives, such as aldehydes, into ketones. While the direct ketonization of 2-methylpropanal is not as commonly reported as other reactions, related transformations provide insight into its potential in forming ketones. For instance, the ketonization of 2-methylpropanoic anhydride (B1165640) has been studied over various oxide catalysts. In this process, high conversions of the anhydride to the corresponding ketone were achieved.
The mechanism of ketonization of aldehydes is proposed to proceed through the formation of a carboxylic acid intermediate, which then undergoes decarboxylative coupling. Catalysts such as cerium oxide have been shown to be effective for the ketonization of aldehydes, joining two aldehyde molecules to form a ketone with one fewer carbon atom than the sum of the carbons in the reactants.
Synthesis of Complex Heterocyclic and Carbocyclic Systems (e.g., Pyrans, Dihydropyridines, Cyclobutanes) with Isobutyraldehyde
2-Methylpropanal (isobutyraldehyde) is a valuable precursor in multicomponent reactions for the synthesis of a variety of complex heterocyclic and carbocyclic systems. researchgate.net
Pyrans: Isopropyl-substituted 4H-pyrans can be synthesized through the condensation of isobutyraldehyde with various CH-acids, such as acetoacetanilide (B1666496) and dimedone, in the presence of an amine catalyst. researchgate.net These reactions proceed through a cascade of transformations including Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the pyran ring system. mdpi.com
Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can utilize isobutyraldehyde to produce 1,4-dihydropyridine (B1200194) derivatives. nih.govorganic-chemistry.orgijstm.comacs.org This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. organic-chemistry.orgacs.orgalfa-chemistry.com The use of isobutyraldehyde in this synthesis leads to the formation of dihydropyridines with an isopropyl group at the 4-position. researchgate.net
Cyclobutanes: The synthesis of cyclobutane (B1203170) derivatives from isobutyraldehyde has been demonstrated through [2+2] cycloaddition reactions. nih.govnih.govresearchgate.netru.nlharvard.edu For example, the reaction of isobutyraldehyde with 1,1-dicyano-2-(1-cyano-1-ethoxycarbonyl)methyl-4-isopropyl-3,3-dimethylcyclobutane has been reported. researchgate.net These cycloaddition reactions are a powerful tool for the construction of the strained four-membered cyclobutane ring. nih.govnih.govresearchgate.netru.nlharvard.edu
Table 2: Examples of Heterocyclic and Carbocyclic Systems Synthesized from 2-Methylpropanal
| Product Class | Synthetic Method | Key Reactants |
|---|---|---|
| 4H-Pyrans | Multicomponent Condensation | 2-Methylpropanal, CH-acids (e.g., dimedone) |
| 1,4-Dihydropyridines | Hantzsch Synthesis | 2-Methylpropanal, β-ketoester, Ammonia |
Biocatalytic and Biotechnological Routes for 2-Methylpropanal and Derivatives
The development of sustainable and environmentally friendly chemical processes has led to a growing interest in biocatalytic and biotechnological routes for the production of 2-methylpropanal and its derivatives. These approaches utilize engineered microorganisms and enzymes to perform specific chemical transformations.
Engineered Microbial Pathways for Aldehyde Synthesis from C1 Feedstocks
Metabolic engineering has enabled the development of microbial strains capable of producing valuable chemicals from simple one-carbon (C1) feedstocks like methanol (B129727). nih.govfrontiersin.org While the direct synthesis of 2-methylpropanal from C1 feedstocks is an area of ongoing research, engineered pathways for the production of isobutanol, for which 2-methylpropanal is a key intermediate, have been established in organisms such as Escherichia coli. nih.govescholarship.orgresearchgate.net
These engineered pathways often involve the heterologous expression of genes encoding enzymes for a synthetic metabolic route. For example, the Ehrlich pathway can be engineered into E. coli to produce isobutanol from glucose. researchgate.net This pathway involves the conversion of 2-ketoisovalerate to isobutyraldehyde by α-ketoisovalerate decarboxylase, followed by the reduction of isobutyraldehyde to isobutanol by an alcohol dehydrogenase. nih.govresearchgate.net The principles of these engineered pathways could potentially be adapted for the production of 2-methylpropanal from C1 feedstocks by introducing a methanol dehydrogenase to convert methanol to formaldehyde, which can then be assimilated into central metabolism. nih.govfrontiersin.org
Enzymatic Transformations of 2-Methylpropanal Precursors and Products
Enzymes offer a highly selective and efficient means of transforming 2-methylpropanal and its precursors. For instance, the reduction of 2-methylpropanal to 2-methyl-1-propanol (isobutanol) is a key step in the bio-production of this important biofuel. quora.comchemicalbook.comquora.comdoubtnut.comchemicalbook.com This transformation is catalyzed by alcohol dehydrogenases (ADHs), which have been extensively studied and engineered for improved activity and stability. escholarship.org The selection of an appropriate ADH is crucial for achieving high yields and selectivity in the conversion of isobutyraldehyde to isobutanol. escholarship.org
Conversely, the enzymatic synthesis of 2-methylpropanal from its precursor, 2-ketoisovalerate, is catalyzed by α-ketoisovalerate decarboxylase. This enzyme is a key component of the engineered isobutanol production pathways in microorganisms. nih.gov
Oxidative Biotransformation using Microorganisms
Microorganisms can be utilized for the oxidative biotransformation of 2-methylpropanal to produce valuable chemicals such as isobutyric acid. wikipedia.orgmdpi.comnih.govresearchgate.net This process offers a green alternative to traditional chemical oxidation methods. The oxidation of isobutyraldehyde to isobutyric acid can be achieved using whole-cell biocatalysts or isolated enzymes. mdpi.com
Engineered bacteria have been developed to produce isobutyric acid from sugar feedstocks, and the oxidation of isobutyraldehyde is a key step in this process. wikipedia.orgnih.gov The reaction is catalyzed by an aldehyde dehydrogenase, which converts the aldehyde group of 2-methylpropanal into a carboxylic acid group. This biotransformation can be performed under mild reaction conditions, reducing the environmental impact compared to chemical oxidation processes that often require harsh reagents. mdpi.com
Table 3: Compound Names
| Compound Name |
|---|
| 2-Methylpropanal |
| Hydrate (B1144303) |
| Formaldehyde |
| Hydroxypivaldehyde |
| Pyrans |
| Dihydropyridines |
| Cyclobutanes |
| Isobutyraldehyde |
| 2-Methylpropanoic anhydride |
| Acetoacetanilide |
| Dimedone |
| β-ketoester |
| 1,1-dicyano-2-(1-cyano-1-ethoxycarbonyl)methyl-4-isopropyl-3,3-dimethylcyclobutane |
| Methanol |
| Isobutanol |
| 2-Ketoisovalerate |
| 2-Methyl-1-propanol |
| Isobutyric acid |
| Triethylamine |
| Cerium oxide |
| Ammonia |
| Glucose |
| 2-methylpropanoic acid |
| isobutanoic acid |
| butyric acid |
| isobutyronitrile |
| isobutanol |
| potassium dichromate |
| sulfuric acid |
| sodium amalgam |
| methacrylic acid |
| propylene |
| acetone |
| α-hydroxyisobutyric acid |
| alkaline potassium permanganate |
| ninhydrin |
| cyanoacetohydrazide |
| ethyl cyanoacetate |
| pyrazolone |
| malononitrile |
| 1,6-diaminopyridinone |
| pyridotriazine |
| spiro-4H-pyran |
| zinc amalgam |
| hydrochloric acid |
| hydrazine |
| hydrogen cyanide |
| mandelonitrile |
| meta-chloroperoxybenzoic acid |
| 1-nitrosoisobutane |
| methallyl chloride |
| 2-methylpropane |
| isobutyl alcohol |
| cobalt |
Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Hydration Studies
NMR spectroscopy is a powerful, non-invasive technique for studying the hydration of aldehydes. It allows for the direct observation and quantification of both the aldehyde and its hydrate (B1144303) form in solution.
¹H NMR spectroscopy provides distinct signals for the protons in 2-methylpropanal and its hydrate, allowing for clear differentiation. In an aqueous solution, both species will be present in equilibrium, and their characteristic peaks can be observed simultaneously.
The ¹H NMR spectrum of 2-methylpropanal is characterized by three distinct signals:
A highly deshielded signal for the aldehydic proton (-CHO) appears far downfield, typically in the range of 9.5-10.0 ppm. This significant downfield shift is due to the anisotropic effect of the carbonyl group's pi electrons and the inductive effect of the electronegative oxygen atom. researchgate.net
A multiplet (septet) for the methine proton (-(CH₃)₂CH -) is found further upfield, generally around 2.4-2.7 ppm. researchgate.net
A doublet for the six equivalent methyl protons (-CH₃ ) appears at approximately 1.1 ppm. researchgate.net
In contrast, the formation of 2-methylpropanal hydrate (2,2-dihydroxy-2-methylpropane) results in a different set of signals due to the change in the local electronic environment:
The aldehydic proton signal disappears, as the carbonyl group is replaced by a gem-diol.
A new signal corresponding to the methine proton (-CH (OH)₂) appears. This proton is now attached to a carbon bearing two electronegative oxygen atoms, which would shift its resonance, typically expected in the 4.5-5.5 ppm range.
The two hydroxyl protons (-OH ) of the gem-diol would produce a signal whose chemical shift is variable and dependent on factors like concentration, temperature, and solvent. In D₂O, this peak would not be observed due to proton-deuterium exchange.
The methyl protons (-CH₃ ) of the hydrate are expected to be slightly shifted compared to the aldehyde form but would remain in the upfield region.
The clear separation of the aldehydic proton signal of 2-methylpropanal from the signals of its hydrate form provides a definitive method for distinguishing between the two species in solution.
Table 1: Comparative ¹H NMR Chemical Shifts (δ) for 2-Methylpropanal and its Hydrate
| Proton Type | 2-Methylpropanal (Aldehyde) | 2-Methylpropanal Hydrate (gem-Diol) |
|---|---|---|
| Aldehydic H (-CHO) | ~9.6 ppm (doublet) | N/A |
| Methine H (-CH) | ~2.4 ppm (septet) | ~4.5-5.5 ppm (estimated) |
| Methyl H (-CH₃) | ~1.1 ppm (doublet) | ~1.0-1.2 ppm (estimated) |
Quantitative NMR (qNMR) can be employed to determine the equilibrium constant for the hydration reaction by measuring the relative concentrations of the aldehyde and hydrate. The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.
By integrating the area of a well-resolved signal unique to the aldehyde (e.g., the aldehydic proton at ~9.6 ppm) and a signal unique to the hydrate, the molar ratio of the two species can be calculated. For instance, the ratio of the integral of the aldehydic proton of 2-methylpropanal to the integral of the methine proton of the hydrate, after accounting for the number of protons each signal represents (1H each), gives the direct molar ratio of aldehyde to hydrate. This allows for the calculation of the hydration equilibrium constant (Khyd). researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques like IR and Raman are essential for identifying functional groups and providing a molecular "fingerprint," which is useful in distinguishing between 2-methylpropanal and its hydrate.
The most significant difference in the vibrational spectra of 2-methylpropanal and its hydrate is the presence of a strong carbonyl (C=O) stretch in the former and hydroxyl (O-H) stretches in the latter.
2-Methylpropanal (Aldehyde): The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration, which typically appears in the range of 1720-1740 cm⁻¹. researchgate.net The C-H stretching of the aldehyde group also gives rise to characteristic peaks around 2720 cm⁻¹ and 2820 cm⁻¹.
2-Methylpropanal Hydrate (gem-Diol): Upon hydration, the C=O bond is replaced by two O-H bonds and a C-O single bond. Consequently, the strong C=O absorption band disappears. In its place, a broad and strong absorption band characteristic of O-H stretching vibrations will appear, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding between the hydroxyl groups and with solvent molecules. Additionally, C-O single bond stretching vibrations would be expected in the 1000-1200 cm⁻¹ region.
Table 2: Key Vibrational Frequencies for 2-Methylpropanal and its Hydrate
| Vibrational Mode | 2-Methylpropanal (Aldehyde) (cm⁻¹) | 2-Methylpropanal Hydrate (gem-Diol) (cm⁻¹) |
|---|---|---|
| O-H Stretch | N/A | ~3200-3600 (broad, strong) |
| C-H Stretch (aldehyde) | ~2720, ~2820 | N/A |
| C=O Stretch | ~1720-1740 (sharp, strong) | N/A |
For 2-methylpropanal , this region is characterized by a unique pattern of absorptions resulting from the various C-H, C-C, and C=O bending vibrations. For 2-methylpropanal hydrate , the pattern in the fingerprint region would be significantly different. The absence of the C=O group and the presence of C-O and O-H groups would lead to a completely distinct set of bending vibration absorptions, providing a clear method for structural identification when compared against a reference spectrum.
Clathrate hydrates are crystalline, ice-like structures of water that form cages capable of trapping small guest molecules. While specific spectroscopic studies on clathrate hydrates formed with 2-methylpropanal as the guest molecule are not widely reported in the literature, research on clathrates with other small organic molecules provides insight into their characterization. Techniques such as Raman and IR spectroscopy are crucial for studying these structures. These methods can probe the vibrations of both the host water lattice and the encapsulated guest molecules, providing information on guest-host interactions and cage occupancy. For instance, studies on mixed hydrogen and carbon dioxide clathrate hydrates have utilized NMR and X-ray diffraction to determine the cage structure and the distribution of guest molecules within the different cage types. nih.gov Computational analysis of the vibrational spectra of various gas hydrates also helps in understanding the hydrogen bonding networks and the influence of guest molecules on the lattice vibrations. nih.gov
Mass Spectrometry (MS) for Product and Intermediate Identification
Mass spectrometry serves as a powerful tool for identifying and characterizing 2-methylpropanal and its hydrated form, the gem-diol (2-methylpropane-1,1-diol). Different MS techniques are employed depending on the specific research question, such as the state of equilibrium or the analysis of volatile components.
Electrospray Ionization Mass Spectrometry (ESI-MS) in Equilibrium Studies
Electrospray ionization mass spectrometry (ESI-MS) is particularly suited for studying species in solution, making it a valuable technique for investigating the hydration equilibrium between 2-methylpropanal and its corresponding gem-diol. In aqueous solutions, aldehydes and ketones can exist in a reversible equilibrium with their hydrate forms. libretexts.org The position of this equilibrium is influenced by steric and electronic factors; for instance, electron-withdrawing groups adjacent to the carbonyl group tend to stabilize the hydrate. libretexts.orgkhanacademy.org
While gem-diols are often unstable and difficult to isolate, ESI-MS allows for the gentle transfer of ions from the solution phase to the gas phase for detection. researchgate.net The analysis of the 2-methylpropanal;hydrate system by ESI-MS would typically involve dissolving the compound in a suitable solvent system, such as a water/acetonitrile mixture. In positive ion mode, the protonated molecule of the aldehyde, [CH₃)₂CHCHO + H]⁺, would be expected at a mass-to-charge ratio (m/z) of 73.1.
The observation of ions corresponding to the hydrate requires careful consideration of the ESI process itself, where hydration of ions can occur in the ESI interface. nih.gov However, by comparing the relative intensities of ions related to the aldehyde and any potential hydrate-derived species under controlled conditions, insights into the solution-phase equilibrium can be inferred. Studies on other aldehydes have shown that protonated molecules can undergo reactions with water within the mass spectrometer, which complicates spectral interpretation but also provides evidence of hydration processes. nist.govnih.gov For instance, the formation of protonated hydrate clusters, [(CH₃)₂CHCH(OH)₂ + H]⁺, could be monitored to probe the extent of hydration. The equilibrium between a carbonyl compound and its gem-diol is fundamental, though the hydrate is often the less favored form for simple aliphatic aldehydes like 2-methylpropanal compared to, for example, formaldehyde (B43269). khanacademy.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like 2-methylpropanal. nist.gov In this technique, the volatile sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected.
The EI mass spectrum of 2-methylpropanal (isobutyraldehyde) is well-characterized and provides a distinct fragmentation pattern that serves as a chemical fingerprint. docbrown.infonist.gov The molecular ion (M⁺˙) peak is observed at m/z 72, corresponding to the molecular weight of the compound. docbrown.inforesearchgate.net The fragmentation of aldehydes is dominated by specific cleavage patterns. whitman.edulibretexts.org
Key fragmentation pathways for 2-methylpropanal include:
Alpha-cleavage: This is a characteristic fragmentation for carbonyl compounds. It involves the cleavage of the bond adjacent to the carbonyl group. Loss of a hydrogen radical (H•) from the aldehyde group results in a strong peak at m/z 71 ([M-1]⁺). whitman.edu Loss of the isopropyl group ((CH₃)₂CH•) results in the formyl cation at m/z 29 ([CHO]⁺).
McLafferty Rearrangement: While possible for longer-chain aldehydes, this is not a primary pathway for 2-methylpropanal as it lacks the required gamma-hydrogen on a sufficiently long alkyl chain.
Other Fragmentations: The spectrum also shows a prominent peak at m/z 43, which can be attributed to the stable isopropyl cation, [(CH₃)₂CH]⁺, formed by cleavage of the C-C bond between the carbonyl carbon and the isopropyl group. docbrown.info A peak at m/z 44 is also observed, which can arise from rearrangements. whitman.edu
The following interactive table summarizes the major ions observed in the electron ionization mass spectrum of 2-methylpropanal. docbrown.infonist.govresearchgate.net
Advanced Computational Spectroscopy
Computational chemistry provides indispensable tools for simulating spectra, which aids in the interpretation of experimental data and provides deeper insights into molecular structure and properties.
Ab Initio and DFT Calculations for Spectral Simulations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular properties, including spectroscopic parameters. conicet.gov.ar DFT, particularly with hybrid functionals like B3LYP, has become a standard approach for obtaining a balance between accuracy and computational cost for vibrational and NMR spectra simulations. nih.gov
To simulate the spectra of 2-methylpropanal and its hydrate, the first step is to perform a geometry optimization to find the lowest energy structure of each molecule. This is typically done using a specific functional and basis set, such as B3LYP/6-311++G(d,p). nih.gov Once the optimized geometry is obtained, a frequency calculation can be performed. This calculation yields the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. spectroscopyonline.com For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.goviu.edu.sa
These calculations can clearly distinguish between the aldehyde and its hydrate:
2-Methylpropanal: Calculations would predict a strong vibrational mode corresponding to the C=O stretch, typically calculated to be in the 1750-1800 cm⁻¹ range (before scaling). libretexts.org They would also show the characteristic aldehydic C-H stretching frequency. In the ¹³C NMR spectrum, the carbonyl carbon is predicted to have a chemical shift in the highly deshielded region of 190-215 ppm. pressbooks.pub
This compound (2-methylpropane-1,1-diol): For the gem-diol, the C=O stretch would be absent. Instead, calculations would predict strong, broad O-H stretching vibrations (typically >3000 cm⁻¹) and C-O single bond stretching modes. nih.gov The carbon that was formerly the carbonyl carbon would be significantly shielded, with a predicted ¹³C NMR chemical shift in the 90-100 ppm range.
The following table presents representative theoretical vibrational frequencies for key functional groups in both molecules, calculated using DFT methods.
Correlating Theoretical and Experimental Spectroscopic Data
A key aspect of computational spectroscopy is the correlation of simulated data with experimental results. researchgate.net This comparison is crucial for validating the computational model and for making confident assignments of experimental spectra. nih.gov
For vibrational spectra, calculated harmonic frequencies are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. nih.gov To correct for this, a common practice is to apply a uniform scaling factor to the calculated frequencies. nih.gov For calculations using the B3LYP functional, this scaling factor is typically around 0.96-0.98. nih.gov When the scaled theoretical spectrum shows a good match with the experimental IR or Raman spectrum, it provides strong evidence for the proposed molecular structure. nih.gov
Similarly, calculated NMR chemical shifts are often linearly correlated with experimental values. mdpi.com Plotting the calculated shieldings against the experimental shifts for a series of nuclei in a molecule should yield a straight line. ruc.dk This correlation is a powerful tool for assigning complex spectra and even for revising previously incorrect structural assignments. ruc.dkresearchgate.net
The table below illustrates how this correlation can be used to distinguish between 2-methylpropanal and its hydrate by comparing their characteristic experimental IR absorption bands with scaled theoretical values.
This synergy between advanced spectroscopic experiments and high-level computational methods allows for an unambiguous structural and mechanistic elucidation of compounds like 2-methylpropanal and its hydrated form.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methylpropanal and its hydrate form in laboratory settings?
- Methodological Answer :
- Nucleophilic Addition Routes : 2-Methylpropanal can be synthesized via condensation reactions with amino acids like serine or cysteine under controlled pH and temperature. For example, bicyclic lactams are formed by reacting 2-Methylpropanal with serine, requiring anhydrous conditions and catalytic acid (e.g., HCl) .
- Chlorination Techniques : Halogenation of 2-methylpropan-2-ol using concentrated HCl and ZnCl₂ as a catalyst yields derivatives like 2-chloro-2-methylpropane. This method involves refluxing, followed by purification via fractional distillation .
- Hydrate Formation : Hydration of 2-Methylpropanal is achieved by dissolving the aldehyde in water under controlled humidity and low temperatures (0–5°C), with characterization via NMR to confirm hydrate stability .
Q. Which analytical techniques are most effective for identifying and quantifying 2-Methylpropanal in complex matrices?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile aldehydes like 2-Methylpropanal. Use headspace sampling to avoid matrix interference, and calibrate with internal standards (e.g., deuterated analogs) for quantification .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features (e.g., carbonyl group at ~200 ppm in ¹³C NMR) and hydrate formation (broad -OH peaks in ¹H NMR) .
- Infrared Spectroscopy (IR) : Key signatures include the carbonyl stretch (~1720 cm⁻¹) and hydrate-specific O-H stretches (3200–3400 cm⁻¹) .
Q. What safety protocols are critical when handling 2-Methylpropanal in laboratory environments?
- Methodological Answer :
- Ventilation and PPE : Use fume hoods to mitigate inhalation risks due to high volatility. Wear nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Store in airtight, light-resistant containers at ≤4°C to prevent oxidation. Avoid proximity to ignition sources due to flammability .
- Spill Management : Neutralize spills with sodium bisulfite to reduce aldehyde reactivity, followed by absorption with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does hydrate morphology influence the physical properties of 2-Methylpropanal hydrate, and what experimental approaches can elucidate these relationships?
- Methodological Answer :
- Morphology-Property Linkages : Hydrate distribution (patchy vs. homogeneous) impacts conductivity and mechanical stability. Use micro-CT imaging to visualize hydrate saturation patterns in silica gel matrices .
- Experimental Design : Measure thermal conductivity under varying effective stress (5–20 MPa) and hydrate saturation (10–40%) using a triaxial cell. Compare results to parallel/series model bounds to infer morphology .
Q. What factors contribute to contradictory data in hydrate stability studies, and how can researchers design experiments to resolve these discrepancies?
- Methodological Answer :
- Contradiction Sources : Stability variations arise from formation methods (stirred vs. quiescent) and post-synthesis processing (e.g., compaction). For example, stirred hydrates dissociate faster due to fragmented crystal networks .
- Resolution Strategies : Conduct replicate studies controlling for (1) agitation intensity, (2) pressure during formation, and (3) post-synthesis annealing. Use in-situ Raman spectroscopy to monitor crystal structure changes .
Q. How can computational modeling be integrated with experimental data to predict 2-Methylpropanal hydrate behavior under varying thermodynamic conditions?
- Methodological Answer :
- Gibbs Free Energy Models : Calculate the dimensionless driving force (-ΔG/RT) to correlate hydrate growth kinetics with experimental data. Use the Chen-Guo model to predict phase equilibria in aqueous systems .
- Molecular Dynamics (MD) : Simulate hydrate lattice stability under temperature/pressure gradients. Validate predictions against dissociation rates measured via high-pressure differential scanning calorimetry .
Q. What methodological challenges arise when studying the kinetics of 2-Methylpropanal hydrate formation, and how can they be mitigated?
- Methodological Answer :
- Challenges : Rapid hydrate nucleation and surfactant interference (e.g., SDS) complicate rate measurements.
- Solutions : Use stop-flow reactors to capture early-stage nucleation. For surfactant systems, apply the Arrhenius equation to regress rate constants and isolate surfactant effects on activation energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
